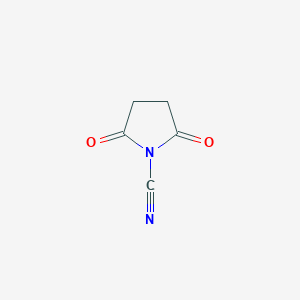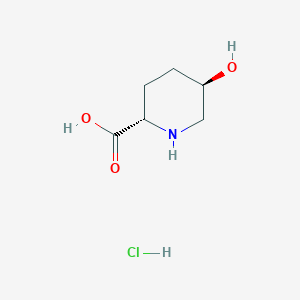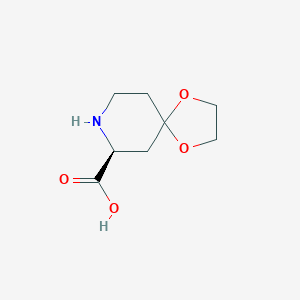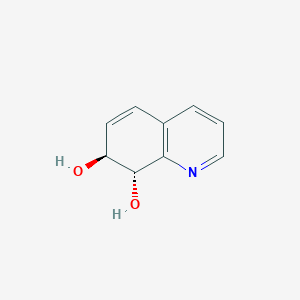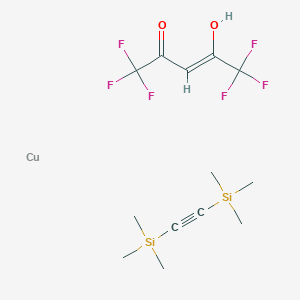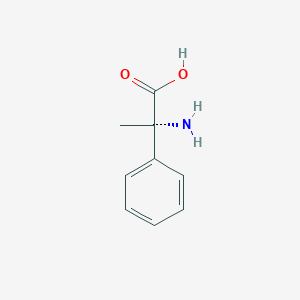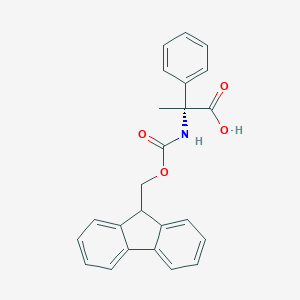
(R)-Fmoc-alpha-methyl-phenylglycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-Fmoc-alpha-methyl-phenylglycine is a derivative of phenylglycine, a non-proteinogenic amino acid, which has been modified to include an alpha-methyl group and protected with a fluorenylmethoxycarbonyl (Fmoc) group. This protection is commonly used in solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions and is removed under mild basic conditions before the peptide is released from the resin .
Synthesis Analysis
The synthesis of Fmoc-protected amino acids involves multiple steps, including protection of the amino group, introduction of the alpha-methyl group, and final Fmoc protection. For example, the synthesis of an alpha-formylglycine building block suitable for Fmoc-based SPPS was reported, which could be incorporated into a synthetic peptide derived from the active site of a Mycobacterium tuberculosis sulfatase . Another study described the enantiospecific synthesis of (R)-Boc-(Fmoc)-aminoglycine, which involved several steps, including the reaction of (S)-Cbz-serine with diphenylphosphoryl azide, protection with a Boc group, and subsequent hydrolysis and oxidation to yield the enantiomerically pure compound .
Molecular Structure Analysis
The molecular structure of Fmoc-protected amino acids is characterized by the presence of the Fmoc group, which is a bulky aromatic moiety that provides steric protection. The alpha-methyl group introduces chirality and can influence the secondary structure of peptides in which the amino acid is incorporated. The molecular structure and conformational preferences of these compounds can be studied using techniques such as X-ray crystallography and density functional theory (DFT) calculations, as demonstrated in the synthesis and structural analysis of N-fluorenylmethoxycarbonyl-O-tert-butyl-N-methyltyrosine .
Chemical Reactions Analysis
Fmoc-protected amino acids can participate in various chemical reactions, particularly in the context of peptide synthesis. The Fmoc group can be selectively removed under basic conditions without affecting other protecting groups, allowing for the sequential addition of amino acids in SPPS. The introduction of the alpha-methyl group can also influence the reactivity and selectivity of the amino acid during peptide coupling reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of Fmoc-protected amino acids, such as solubility, melting point, and stability, are crucial for their practical application in peptide synthesis. These properties can be affected by the presence of the Fmoc group and the alpha-methyl group. For instance, the solubility in organic solvents is typically high due to the hydrophobic nature of the Fmoc group, which facilitates the use in SPPS. The stability of the Fmoc group under acidic conditions also allows for its selective removal during the synthesis process .
Wissenschaftliche Forschungsanwendungen
Stereochemical Stability in Peptide Synthesis
Phenylglycine-containing peptides, including those with (R)-Fmoc-alpha-methyl-phenylglycine, are extensively utilized in medicinal chemistry. However, their synthesis can be challenging due to the risk of epimerization. Research by Liang et al. (2017) highlights that base-catalyzed coupling of Fmoc-Phg is a critical step for racemization, a problem that can be significantly mitigated by employing specific coupling agents and bases, ensuring stereochemical stability during solid-phase peptide synthesis (SPPS) (Liang et al., 2017).
Biocompatibility in Ophthalmological Applications
(R)-Fmoc-alpha-methyl-phenylglycine is used in the development of peptide hydrogels with potential applications in ophthalmology. A study by Liang et al. (2010) demonstrated the good biocompatibility of a peptide hydrogel containing an Fmoc group when injected into the rabbit eye, showing promise for use as an implantable drug delivery system in treating ocular anterior segment diseases (Liang et al., 2010).
Advanced Peptide Synthesis Techniques
(R)-Fmoc-alpha-methyl-phenylglycine plays a role in the optimized synthesis of cyclic peptides and their analogues, as shown in a study by Wadhwani et al. (2006). This research demonstrated that systematic permutation of the starting amino acid, including phenylglycine derivatives, significantly impacts the yield of cyclic peptides, highlighting the critical role of starting amino acids in efficient peptide synthesis (Wadhwani et al., 2006).
Eigenschaften
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-phenylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4/c1-24(22(26)27,16-9-3-2-4-10-16)25-23(28)29-15-21-19-13-7-5-11-17(19)18-12-6-8-14-20(18)21/h2-14,21H,15H2,1H3,(H,25,28)(H,26,27)/t24-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGAVVPDORCZLJU-XMMPIXPASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](C1=CC=CC=C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Fmoc-alpha-methyl-phenylglycine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

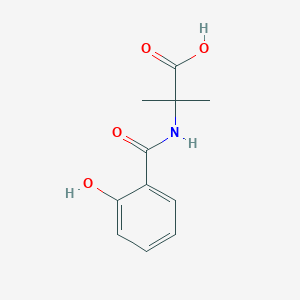
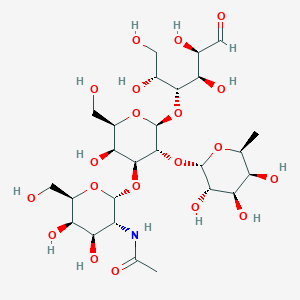
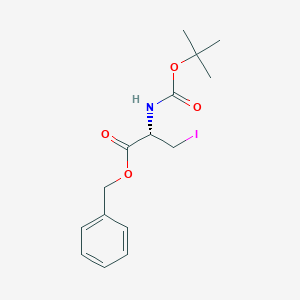
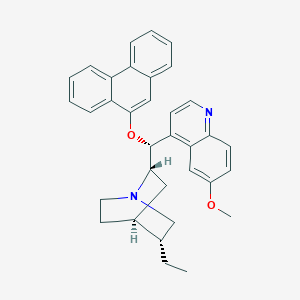
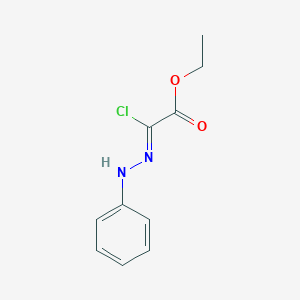
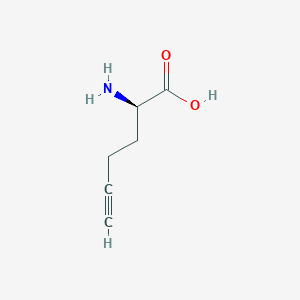
![6-Oxabicyclo[3.1.0]hex-3-en-2-one, 1-(methoxymethyl)-, (1R)- (9CI)](/img/structure/B164734.png)
